

An In-depth Technical Guide to the Crystal Structure of Strontium Salicylate Dihydrate

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Compound of Interest

Compound Name: *Strontium salicylate*

Cat. No.: *B1505787*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **strontium salicylate** dihydrate, $\text{Sr}(\text{C}_7\text{H}_5\text{O}_3)_2 \cdot 2\text{H}_2\text{O}$. The information presented herein is compiled from available scientific literature and crystallographic data, offering a foundational understanding for its application in research and pharmaceutical development.

Introduction

Strontium salicylate, the salt of strontium and salicylic acid, has been a subject of interest for its potential therapeutic applications. The hydrated form, specifically the dihydrate, possesses a distinct crystalline structure that dictates its physicochemical properties, such as solubility, stability, and bioavailability. Understanding this structure is paramount for its effective utilization in drug formulation and development.

Synthesis and Crystallization

A reported method for the synthesis of **strontium salicylate** dihydrate is through a soft chemistry approach.^[1] This method involves the reaction of strontium carbonate with salicylic acid in an aqueous medium.

Experimental Protocol: Synthesis

A general protocol for the synthesis of **strontium salicylate** dihydrate can be outlined as follows. It is important to note that the specific parameters for crystallization may require

optimization.

- **Reaction Setup:** Salicylic acid is dissolved in deionized water, gently heated to aid dissolution.
- **Addition of Strontium Carbonate:** Stoichiometric amounts of strontium carbonate are slowly added to the salicylic acid solution under constant stirring. Effervescence (release of CO₂) will be observed.
- **Reaction Completion:** The reaction mixture is stirred until the cessation of gas evolution, indicating the formation of **strontium salicylate**.
- **Crystallization:** The resulting solution is filtered to remove any unreacted starting material and allowed to cool slowly to room temperature. The formation of single crystals of **strontium salicylate** dihydrate is expected upon slow evaporation of the solvent.
- **Isolation and Drying:** The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under ambient conditions.

Crystallographic Data

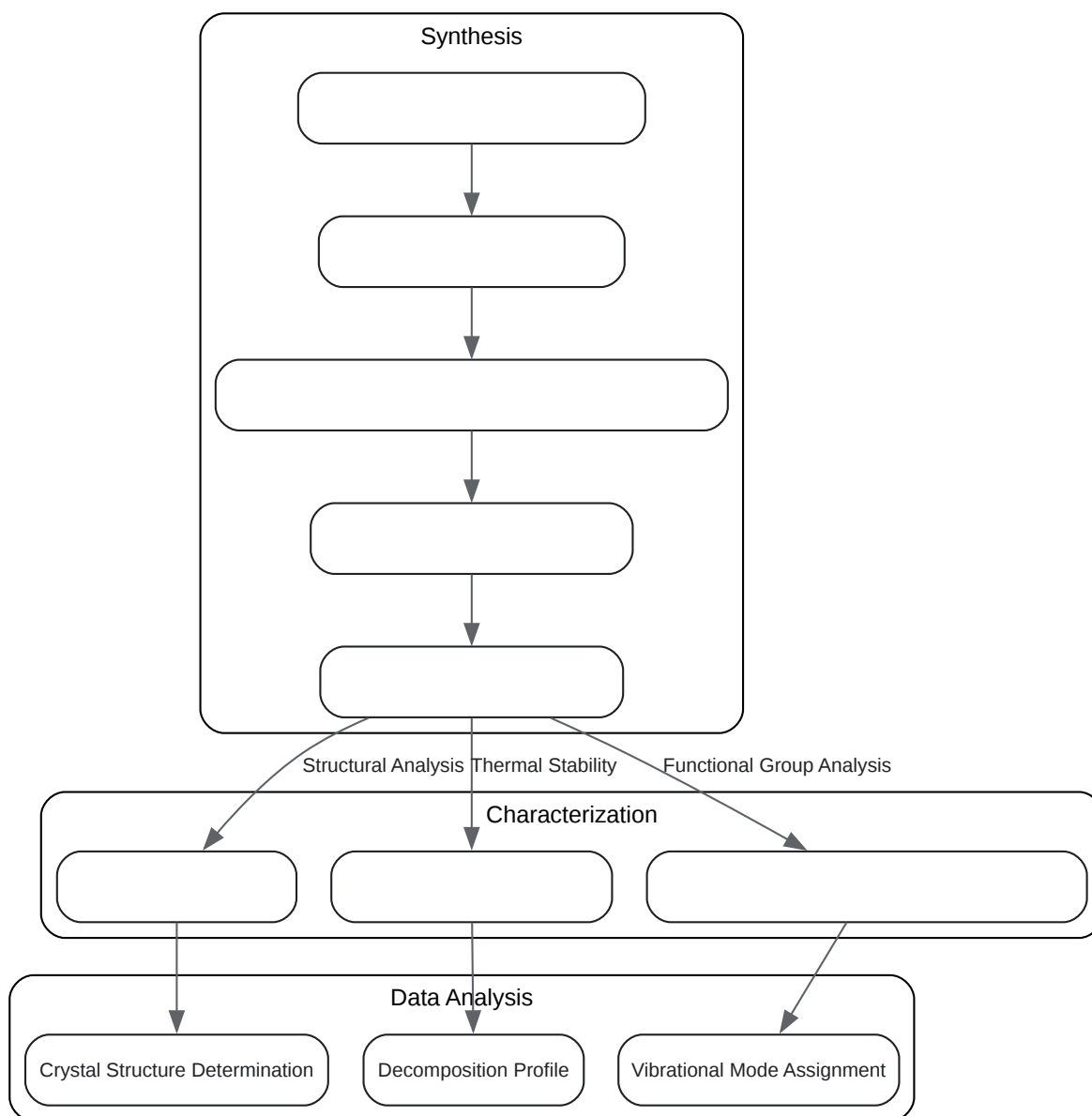
X-ray diffraction studies have revealed that **strontium salicylate** dihydrate crystallizes in the monoclinic system.^[1] The fundamental crystallographic data is summarized in the table below.

Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Unit Cell Parameters		
a	13.772(5) Å	[1]
b	4.994(5) Å	[1]
c	9.563(0) Å	[1]
α	90°	[1]
β	101.32(9)°	
γ	90°	
Unit Cell Volume (V)	645 Å ³	[1]

Note: Detailed information on bond lengths and bond angles is not currently available in the public domain.

Experimental Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **strontium salicylate dihydrate**.



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Fig. 1: Experimental workflow for the synthesis and characterization of **strontium salicylate dihydrate**.

Thermal Analysis

Thermal analysis, employing techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), is crucial for determining the thermal stability and decomposition pathway of **strontium salicylate** dihydrate.

Expected Thermal Decomposition Profile

Based on available information, the thermal decomposition of **strontium salicylate** dihydrate proceeds in multiple stages, culminating in the formation of strontium oxide (SrO) as the final residue.^[1]

Decomposition Step	Temperature Range (°C)	Mass Loss (%)	Associated Process
1	Data not available	Data not available	Dehydration (Loss of 2 H ₂ O molecules)
2	Data not available	Data not available	Decomposition of anhydrous strontium salicylate
3	Data not available	Data not available	Further decomposition to Strontium Oxide (SrO)

Note: Specific temperature ranges and percentage mass losses for each decomposition step are not detailed in the currently accessible literature.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in **strontium salicylate** dihydrate and confirming the coordination of the salicylate ligand to the strontium ion.

Expected FTIR Spectral Data

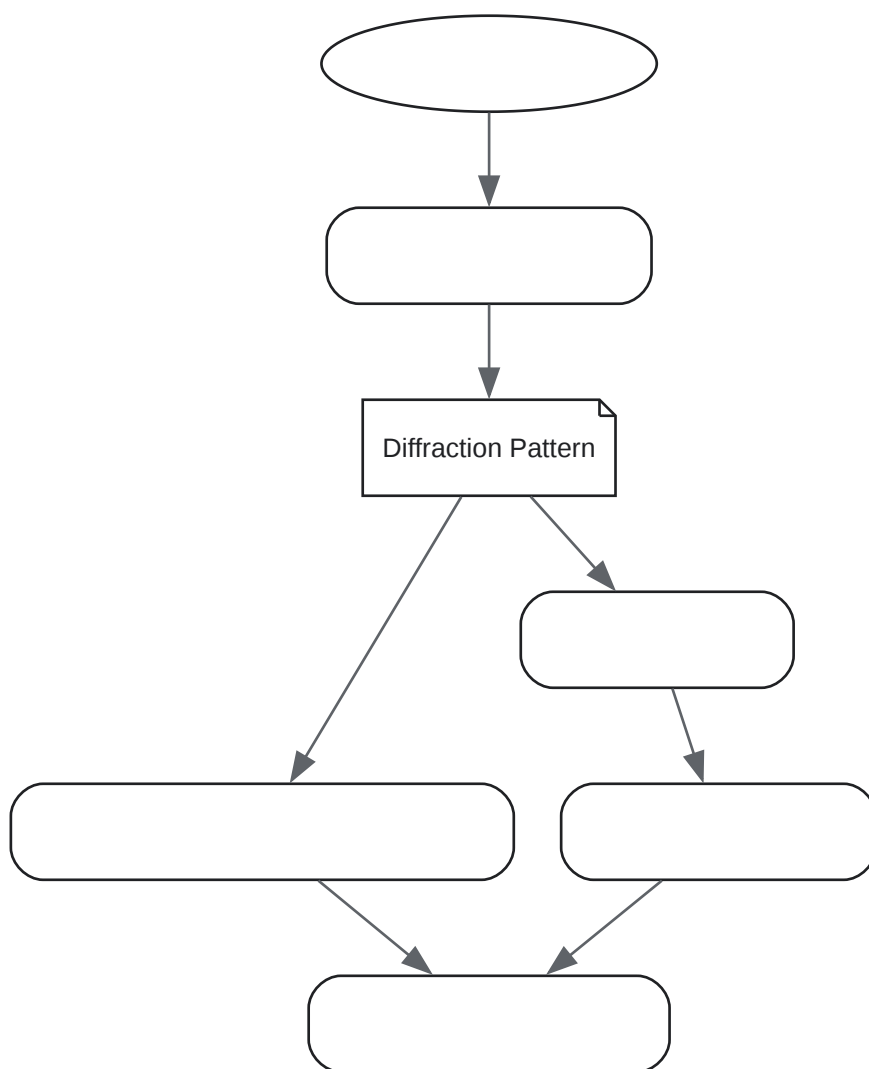
The FTIR spectrum of **strontium salicylate** dihydrate is expected to show characteristic absorption bands for the salicylate ligand and the water of hydration.

Functional Group	Expected Wavenumber Range (cm ⁻¹)	Vibrational Mode
O-H (Water of hydration)	3500 - 3200	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C=O (Carboxylate)	1600 - 1550	Asymmetric Stretching
C=C (Aromatic)	1600 - 1450	Stretching
C-O (Phenolic)	1300 - 1200	Stretching
O-H (Phenolic)	Data not available	Bending
Sr-O	Below 600	Stretching

Note: A detailed assignment of specific vibrational frequencies from experimental data is not available in the reviewed literature.

Logical Relationship of Structural Analysis

The comprehensive understanding of the crystal structure of **strontium salicylate** dihydrate is achieved through a logical progression of experimental techniques and data interpretation.



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Fig. 2: Logical flow from synthesis to the determination of the complete crystal structure.

Conclusion

This technical guide has summarized the currently available information on the crystal structure of **strontium salicylate** dihydrate. The compound crystallizes in a monoclinic system, and its synthesis can be achieved through a soft chemistry method. While the fundamental crystallographic parameters have been identified, a complete structural elucidation, including bond lengths, bond angles, and detailed thermal and spectroscopic data, requires further investigation and publication in accessible literature. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the field, highlighting both

what is known and the existing gaps in our understanding of this potentially important pharmaceutical compound.

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References

- 1. researchgate.net [researchgate.net]
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